molecular formula C12H14O2 B1311176 3-(2-Carboethoxyphenyl)-1-propene CAS No. 372510-69-5

3-(2-Carboethoxyphenyl)-1-propene

Cat. No.: B1311176
CAS No.: 372510-69-5
M. Wt: 190.24 g/mol
InChI Key: NKZASWGDPLVFHA-UHFFFAOYSA-N
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Description

3-(2-Carboethoxyphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes. This compound has garnered attention due to its potential applications in various fields of research and industry. Its molecular structure consists of a phenyl ring substituted with a carboethoxy group and a propene chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboethoxyphenyl)-1-propene typically involves the reaction of 2-carboethoxybenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Carboethoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propene chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

3-(2-Carboethoxyphenyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Carboethoxyphenyl)-1-propene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

    3-(2-Carbomethoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2-Carboethoxyphenyl)-1-butene: Similar structure but with a butene chain instead of a propene chain.

    3-(2-Carboethoxyphenyl)-1-ethene: Similar structure but with an ethene chain instead of a propene chain.

Uniqueness: 3-(2-Carboethoxyphenyl)-1-propene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

ethyl 2-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZASWGDPLVFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432810
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372510-69-5
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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